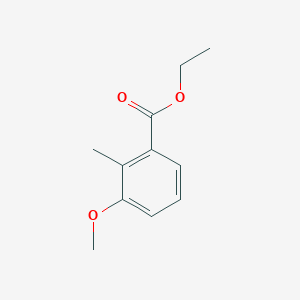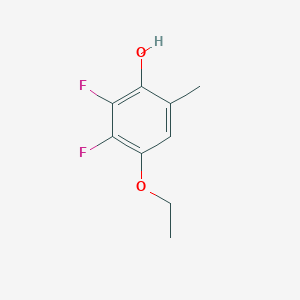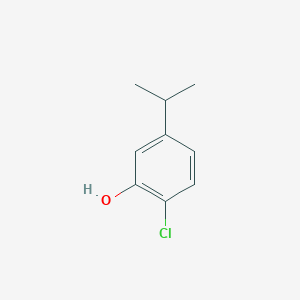
2-Chloro-5-isopropylphenol
描述
2-Chloro-5-isopropylphenol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isopropylphenol typically involves the chlorination of 5-isopropylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring. The process can be summarized as follows:
Starting Material: 5-Isopropylphenol
Reagent: Chlorine gas (Cl2)
Solvent: Anhydrous conditions, often using a non-polar solvent like dichloromethane
Temperature: Controlled to prevent over-chlorination, typically around room temperature
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized for high yield and purity. The process includes:
Continuous Flow Reactors: To maintain consistent reaction conditions
Catalysts: Sometimes used to enhance the reaction rate
Purification: Distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions: 2-Chloro-5-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution due to the electron-donating effect of the hydroxyl group.
Oxidation: The phenol can be oxidized to form quinones.
Reduction: Quinones derived from the phenol can be reduced back to hydroquinones.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols.
科学研究应用
2-Chloro-5-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Used as a preservative in various formulations, including cosmetics and personal care products
作用机制
The antimicrobial action of 2-Chloro-5-isopropylphenol is primarily due to its ability to disrupt bacterial cell membranes. The hydroxyl group of the phenol interacts with the proteins on the bacterial cell membrane, leading to leakage of cellular contents and eventual cell death. This mechanism is similar to other phenolic compounds, where the phenolic hydroxyl group plays a crucial role in disrupting cell membrane integrity .
相似化合物的比较
Chloroxylenol: Another chlorinated phenol with similar antimicrobial properties.
2,4-Dichlorophenol: A dichlorinated phenol used in herbicides and disinfectants.
2,5-Dichlorophenol: Used in the synthesis of various organic compounds.
Uniqueness: 2-Chloro-5-isopropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its lipophilicity, making it more effective in penetrating lipid membranes compared to other chlorinated phenols .
属性
IUPAC Name |
2-chloro-5-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTROBFCLJOSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)
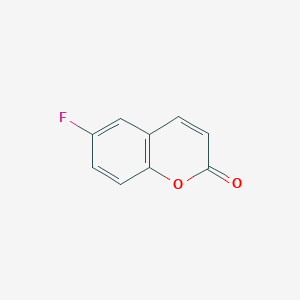
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)
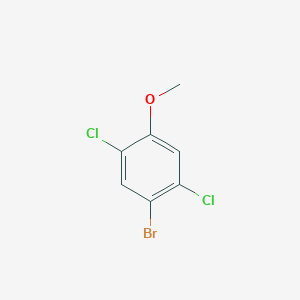
![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone](/img/structure/B6322366.png)
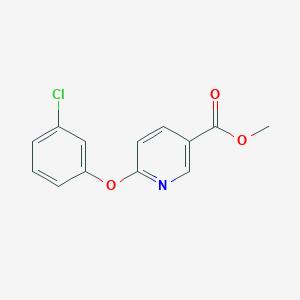

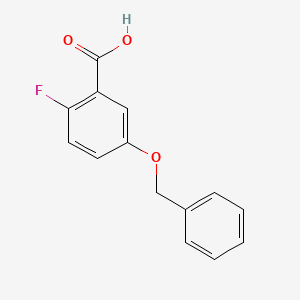
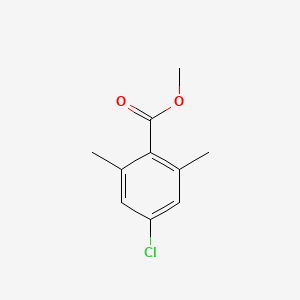
![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)

